molecular formula C24H27N3O4 B5393522 3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5393522
M. Wt: 421.5 g/mol
InChI Key: LVYYRMWLZCTCGP-LSDHQDQOSA-N
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Description

3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the hydroxy, methylphenylcarbonyl, morpholinylpropyl, and pyridinyl groups through various substitution and coupling reactions. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, purification techniques such as crystallization, distillation, and chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in acetone)

    Reduction: Lithium aluminium hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Nitrating mixture (HNO3/H2SO4), Sulfuric acid (H2SO4), Halogens (Cl2, Br2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxyphenethylamine: A metabolite of dopamine with similar structural features.

    (4-Bromo-3-methylphenyl)(morpholino)methanone: Shares the morpholinyl and methylphenyl groups.

Uniqueness

What sets 3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-17-5-7-18(8-6-17)22(28)20-21(19-4-2-9-25-16-19)27(24(30)23(20)29)11-3-10-26-12-14-31-15-13-26/h2,4-9,16,21,28H,3,10-15H2,1H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYYRMWLZCTCGP-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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